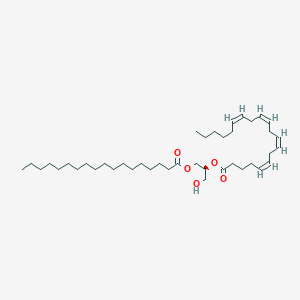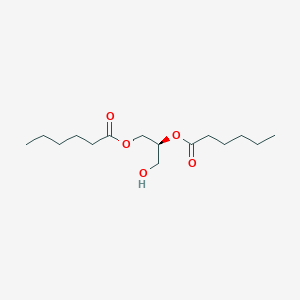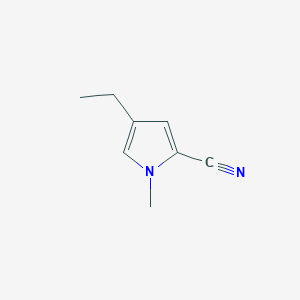
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C8H10N2. It is a heterocyclic compound that contains a pyrrole ring with an ethyl and methyl substituent at positions 4 and 1, respectively. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities. It is believed that the compound inhibits the activity of various enzymes and signaling pathways involved in the development and progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
The advantages of using 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its potent biological activities and ease of synthesis. However, the compound has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the research and development of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Further investigation of the compound's mechanism of action to better understand its biological activities.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential applications in other fields, including material science and organic synthesis.
4. Investigation of the compound's potential as a drug candidate for other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its potent biological activities make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-ethyl-1-methylpyrrole-2-carbaldehyde with potassium cyanide in the presence of a base. This process yields the desired compound in good yields and high purity.
科学的研究の応用
The potential applications of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has shown promising results in medicinal chemistry as a potential drug candidate for various diseases, including cancer, inflammation, and infectious diseases. It has also been used in the development of new materials and organic synthesis.
特性
CAS番号 |
123476-65-3 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
4-ethyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-8(5-9)10(2)6-7/h4,6H,3H2,1-2H3 |
InChIキー |
QWFBMPXKQDHLHP-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C#N)C |
正規SMILES |
CCC1=CN(C(=C1)C#N)C |
同義語 |
1H-Pyrrole-2-carbonitrile,4-ethyl-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





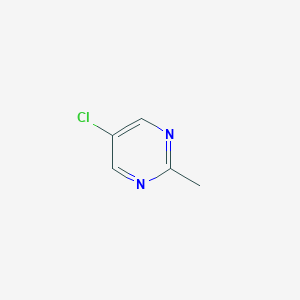

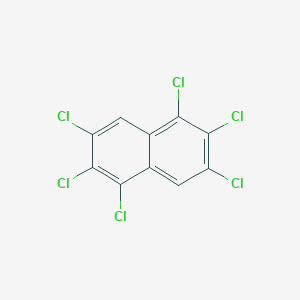


![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)
